
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate
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Overview
Description
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a derivative of theophylline, a well-known methylxanthine drug. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the diethylaminoethyl and nicotinate groups to theophylline enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the diethylaminoethyl group at the 7-position of theophylline.
Nicotinate Addition: The resulting intermediate is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced forms with potential changes in activity.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Scientific Research Applications
Pharmacological Applications
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Respiratory Disorders
- Theophylline derivatives are extensively used to alleviate bronchospasm in conditions like asthma and COPD. The unique structure of Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate may offer improved bronchodilation compared to traditional formulations due to enhanced bioavailability.
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Antimicrobial Activity
- Recent studies have indicated that the compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness comparable to standard antibiotics like penicillin. In vitro studies suggest that certain derivatives can inhibit bacterial growth effectively .
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Antiviral Properties
- The compound has also been investigated for its potential antiviral applications. Research indicates that it may serve as an inhibitor of HCV serine protease, with molecular docking studies revealing significant interactions at the enzyme's active site. This positions it as a candidate for further development in antiviral therapies .
- Anti-inflammatory Effects
Table 1: Comparative Efficacy of Theophylline Derivatives
Case Study: Antiviral Activity
In a recent study published in Frontiers in Chemistry, researchers synthesized various derivatives of theophylline to assess their antiviral properties against HCV. Among these derivatives, this compound showed significant promise as an effective inhibitor, warranting further investigation through clinical trials .
Mechanism of Action
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: Blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: Activates histone deacetylase, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, primarily used for its bronchodilator effects.
Caffeine: Another methylxanthine with similar pharmacological properties but different potency and effects.
Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is unique due to its structural modifications, which enhance its pharmacological properties. The addition of the diethylaminoethyl and nicotinate groups provides improved bronchodilator effects and potential anti-inflammatory benefits, making it a valuable compound for research and therapeutic applications.
Biological Activity
The compound Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a derivative of theophylline, a well-known xanthine derivative used primarily as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Theophylline exerts its effects primarily through the following mechanisms:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase (PDE) enzymes, particularly PDE III and PDE IV. This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), resulting in relaxation of bronchial smooth muscle and bronchodilation .
- Adenosine Receptor Antagonism : The compound also acts as an antagonist at adenosine receptors, which may contribute to its bronchodilatory effects and influence cardiovascular responses .
- Calcium Uptake Enhancement : It enhances calcium uptake in muscle cells, improving diaphragmatic function and respiratory efficiency .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several case studies highlight the clinical implications and biological activity of theophylline derivatives:
- Case Study on Theophylline Toxicity :
- Clinical Use in Asthma Management :
Pharmacokinetics
The pharmacokinetics of Theophylline derivatives are crucial for understanding their biological activity:
- Absorption : Rapidly absorbed after oral administration; peak plasma concentrations are typically reached within 1-2 hours.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP1A2), with significant interindividual variability affecting clearance rates. Factors such as smoking can increase clearance by up to 50% .
- Elimination Half-life : Varies widely among individuals; generally longer in neonates and those with liver dysfunction.
Adverse Effects
While effective, Theophylline can cause various side effects due to its pharmacological activity:
Properties
CAS No. |
111298-53-4 |
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Molecular Formula |
C19H26N6O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O2.C6H5NO2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;8-6(9)5-2-1-3-7-4-5/h9H,5-8H2,1-4H3;1-4H,(H,8,9) |
InChI Key |
YPKFKGXBFMNJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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